BenchChemオンラインストアへようこそ!

RB-90740

Bioreductive activation Enzymology P450 reductase

RB-90740 is the lead fused pyrazine mono-N-oxide bioreductive agent, differentiated by a P450-reductase-independent activation pathway that makes it uniquely suited for dissecting drug resistance and profiling low-P450-reductase tumor models. Its radical exhibits 10–40× faster oxygen reactivity than tirapazamine, positioning it as a standard for pulse radiolysis studies. Hypoxia selectivity ratios (3.5–120) are directly linked to DNA repair capacity, enabling powerful DNA-damage-pathway investigations. With robust in vitro activity but a well-documented lack of in vivo efficacy, it serves as an ideal baseline control for bridging cell-culture and animal-model experiments. This compound is strictly for validated mechanistic research, not a general-purpose hypoxic agent.

Molecular Formula C20H22N6O
Molecular Weight 362.4 g/mol
CAS No. 108307-65-9
Cat. No. B1678846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRB-90740
CAS108307-65-9
Synonyms1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo(1,2-a)pyrido(3,2-e)pyrazine 5-oxide
RB 90740
RB-90740
RB90740
Molecular FormulaC20H22N6O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-]
InChIInChI=1S/C20H22N6O/c1-23-11-13-24(14-12-23)17-8-7-16-19(22-17)25-10-9-21-20(25)18(26(16)27)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3
InChIKeyCKRPRSXFNWNTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RB-90740 (CAS 108307-65-9): A Fused Pyrazine Mono-N-Oxide Bioreductive Drug for Hypoxia-Selective Research


RB-90740 is the lead compound in a series of aromatic fused pyrazine mono-N-oxide bioreductive drugs [1]. It is a hypoxia-selective cytotoxin, activated by metabolic reduction to generate DNA-damaging species, primarily under low-oxygen conditions typical of solid tumors [2]. Its mechanism involves the induction of DNA strand breaks, and its selectivity is governed by a unique enzymatic activation profile that distinguishes it from other agents like tirapazamine.

Why Substituting RB-90740 with Other Bioreductive Agents Like Tirapazamine or Mitomycin C Can Compromise Experimental Outcomes


Despite a shared classification as hypoxia-activated prodrugs, RB-90740 exhibits a distinct reductive activation pathway and cellular response profile that prevents simple interchange with other bioreductive agents. Key differences include a lack of correlation between its hypoxic toxicity and intracellular P450 reductase levels—a critical determinant for tirapazamine activation—and a unique radical reactivity profile [1]. These biochemical distinctions, combined with a well-documented lack of in vivo efficacy in specific models versus other agents, make RB-90740 a highly specific tool for studying bioreductive activation mechanisms rather than a general-purpose hypoxic cytotoxin [2].

Quantitative Differentiation of RB-90740 from Tirapazamine and Its Analogs: A Technical Evidence Guide for Sourcing Decisions


RB-90740 Activation Is Independent of P450 Reductase Activity, Unlike Tirapazamine

RB-90740's hypoxic toxicity does not correlate with intracellular P450 reductase levels, contrasting sharply with tirapazamine, whose activity is strongly correlated with the same enzyme [1][2]. While tirapazamine sensitivity shows a marked dependence on P450 reductase activity across breast cancer cell lines, the reduction of RB-90740 is instead mediated by cytochrome b5 reductase and P450 reductase, with no clear relationship between the levels of these enzymes and its ultimate cytotoxic effect [3]. This indicates that RB-90740 may retain efficacy in cell lines or tumors with low P450 reductase expression, where tirapazamine would be less effective.

Bioreductive activation Enzymology P450 reductase Drug resistance

RB-90740's Radical Intermediate Reacts 10-40x Faster with Oxygen than Tirapazamine's Radical

Pulse radiolysis studies reveal that the one-electron reduced radical of RB-90740 analogues reacts with oxygen approximately 10-40 times faster than the radical from tirapazamine [1]. This fundamental difference in radical reactivity can influence the drug's diffusion distance and selectivity profile within the hypoxic microenvironment of a tumor.

Radical chemistry Oxygen reactivity Pulse radiolysis Selectivity

RB-90740 Lacks In Vivo Efficacy in Murine Tumor Models, in Contrast to RSU1069 and RB6145

In a direct comparative study of nine bioreductive agents combined with photodynamic therapy (PDT) in a murine tumor model, RB-90740 showed no augmentation of tumor cell killing, whereas RSU1069 produced the greatest anti-tumor activity and RB6145 also substantially enhanced the effect [1]. This lack of in vivo activity was also noted in previous characterization studies, despite robust in vitro hypoxic cytotoxicity [2].

In vivo efficacy Bioreductive drugs Tumor hypoxia Combination therapy

Hypoxia Selectivity Ratio of RB-90740 Ranges from 3.5 to 120 Across Cell Lines

The differential in drug concentration required to achieve the same level of cell killing under hypoxic versus aerobic conditions varies significantly depending on the cell line. For RB-90740, this ratio ranges from 3.5 in a human bronchio-alveolar tumor cell line to 120 in a rodent cell line deficient in DNA strand break repair [1]. This broad range highlights the influence of cellular DNA repair capacity on drug sensitivity, a feature that is less pronounced for some other bioreductive agents.

Hypoxia selectivity Cytotoxicity ratio Cell line panel DNA repair

Optimal Scientific and Preclinical Application Scenarios for RB-90740 (108307-65-9)


Investigating Bioreductive Activation Pathways Independent of P450 Reductase

RB-90740 is the ideal candidate for studies designed to dissect the role of P450 reductase in bioreductive drug activation. Its unique activation profile, which is independent of P450 reductase levels, makes it a crucial tool for validating mechanisms of drug resistance or for profiling tumor models with low P450 reductase expression [1][2].

Probing the Impact of DNA Repair Status on Hypoxic Cytotoxicity

The extraordinary range of hypoxia selectivity ratios (3.5 to 120) observed for RB-90740 is directly linked to the DNA repair capacity of the target cell. This makes it a powerful probe for investigating the interplay between DNA damage repair pathways and hypoxia-selective cell killing [1].

Studying Radical-Mediated Toxicity through Pulse Radiolysis

The established chemical properties of RB-90740 and its analogues, including the well-characterized 10-40x faster oxygen reactivity of its radical compared to tirapazamine, position it as a standard compound for pulse radiolysis and other studies on radical-mediated cytotoxicity [3].

Defining a Baseline for In Vitro-Only Hypoxic Cytotoxin Studies

Given its robust in vitro activity and a well-documented lack of efficacy in murine tumor models, RB-90740 serves as an excellent control and baseline compound for experiments that require a clear dissociation between in vitro and in vivo hypoxic cell killing [1][4]. This property is invaluable for mechanistic studies aiming to bridge the gap between cell culture and animal models.

Quote Request

Request a Quote for RB-90740

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.